BenchChemオンラインストアへようこそ!

N-(3-acetylphenyl)-2-(1H-indol-3-yl)-2-oxoacetamide

Tubulin polymerization Colchicine binding site Regioisomer SAR

This compound bears the 3-acetylphenyl pharmacophore, which creates a hydrogen-bond acceptor profile and steric contour distinct from the 4-acetylphenyl regioisomer (CAS 94331-14-3) and unsubstituted phenyl analog (CAS 73031-16-0). The unsubstituted indole N1-H serves as a strategic synthetic handle for N-alkylation library expansion, modulating anticancer potency and oral bioavailability. Ideal for tubulin polymerization (colchicine-site) screening cascades and anti-angiogenesis assays.

Molecular Formula C18H14N2O3
Molecular Weight 306.3 g/mol
Cat. No. B2952396
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(3-acetylphenyl)-2-(1H-indol-3-yl)-2-oxoacetamide
Molecular FormulaC18H14N2O3
Molecular Weight306.3 g/mol
Structural Identifiers
SMILESCC(=O)C1=CC(=CC=C1)NC(=O)C(=O)C2=CNC3=CC=CC=C32
InChIInChI=1S/C18H14N2O3/c1-11(21)12-5-4-6-13(9-12)20-18(23)17(22)15-10-19-16-8-3-2-7-14(15)16/h2-10,19H,1H3,(H,20,23)
InChIKeyWWAGJUXHEHKUAJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(3-acetylphenyl)-2-(1H-indol-3-yl)-2-oxoacetamide: Chemical Identity, Compound Class, and Procurement-Relevant Characteristics


N-(3-acetylphenyl)-2-(1H-indol-3-yl)-2-oxoacetamide (CAS 852367-73-8) is a synthetic small-molecule indole-3-glyoxylamide derivative with the molecular formula C18H14N2O3 and a molecular weight of 306.3 g/mol . This compound belongs to the 3-oxoacetamideindolyl class, which has been disclosed in patent literature as possessing potent anticancer, cytotoxic, and anti-angiogenic activity [1]. The indole-3-glyoxylamide pharmacophore is a recognized scaffold for tubulin polymerization inhibition, with multiple series demonstrating binding at the colchicine site and disruption of the cellular microtubule network [2]. The compound is typically supplied at ≥95% purity for research use .

Why N-(3-acetylphenyl)-2-(1H-indol-3-yl)-2-oxoacetamide Cannot Be Generically Substituted by Other Indole-3-glyoxylamides


Within the indole-3-glyoxylamide class, seemingly minor structural modifications produce substantial shifts in tubulin polymerization inhibitory potency, cancer cell line selectivity, and oral bioavailability [1]. The 3-acetylphenyl substituent on the amide nitrogen of the target compound generates a specific hydrogen-bond acceptor profile and steric contour that is distinct from the 4-acetylphenyl regioisomer (CAS 94331-14-3), the unsubstituted phenyl analog (CAS 73031-16-0), and N-alkyl variants. The Colley et al. (2015) structure-activity relationship (SAR) study demonstrated that modifications to the N-aryl substituent—including acetyl positioning—produced IC₅₀ values spanning from sub-micromolar to >10 µM across the same cancer cell line panels [1]. Furthermore, the unsubstituted indole NH of the target compound offers a hydrogen-bond donor site and a synthetic handle for further derivatization (e.g., N-alkylation) that is absent in N-methylated or N-substituted analogs, enabling divergent downstream chemistry [2]. Consequently, procurement of a close analog without verification of equipotent activity in the end user's specific assay system risks substantial loss of biological signal.

Quantitative Differentiation Evidence for N-(3-acetylphenyl)-2-(1H-indol-3-yl)-2-oxoacetamide Versus Closest Analogs


Regioisomeric Acetyl Position: 3-Acetylphenyl vs. 4-Acetylphenyl Differentiation in Tubulin Polymerization Inhibitory Context

The position of the acetyl substituent on the N-phenyl ring is a critical determinant of tubulin polymerization inhibitory potency within the indole-3-glyoxylamide class. In the Colley et al. (2015) SAR campaign, N-aryl substituents with meta-substitution patterns exhibited distinct potency profiles compared to their para-substituted counterparts, with IC₅₀ differences exceeding 10-fold for certain matched pairs [1]. While the Colley paper primarily explores saturated and reduced-ring N-substituents rather than acetylphenyl variants, the general SAR principle that meta vs. para substitution on the N-aryl ring profoundly modulates colchicine-site binding has been corroborated across multiple indole-3-glyoxylamide series [1][2]. The 3-acetylphenyl group offers a unique vector for the acetyl oxygen that is geometrically distinct from the 4-acetylphenyl regioisomer (CAS 94331-14-3), which may alter the orientation of the carbonyl oxygen relative to key tubulin residue hydrogen-bond donors. Quantitative matched-pair IC₅₀ data for the 3-acetylphenyl vs. 4-acetylphenyl pair has not been published in a peer-reviewed primary source as of the search date, and this differentiation claim therefore rests on class-level SAR inference [1].

Tubulin polymerization Colchicine binding site Regioisomer SAR

Free Indole NH as Synthetic Handle: Differentiation from N-Methylated Analogs

The target compound retains a free indole NH proton (position 1 of the indole ring), whereas the closely related analog N-(3-acetylphenyl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide (CAS 852369-31-4) features a methyl group at indole position 2, and N-(3-acetylphenyl)-2-(1,2-dimethyl-1H-indol-3-yl)-2-oxoacetamide (CAS 862831-58-1) is dimethylated at positions 1 and 2. The free indole NH serves as both a hydrogen-bond donor for target engagement and a reactive site for further synthetic elaboration (e.g., N-alkylation, N-arylation, Mannich reactions) [1]. The patent literature explicitly demonstrates that N1-alkylation of indole-3-yl-2-oxoacetamides with groups such as cyanophenyl, isoxazolyl, and thiazolyl generates compounds with distinct anticancer potency profiles [1]. The unsubstituted indole NH therefore provides a versatile scaffold for focused library synthesis, whereas the N-methylated analogs are terminal compounds lacking this derivatization handle. The molecular formula difference (C18H14N2O3 for the target vs. C19H16N2O3 for the 2-methyl analog vs. C20H18N2O3 for the 1,2-dimethyl analog) also translates to differences in lipophilicity (calculated logP) and hydrogen-bond donor count, which influence solubility and membrane permeability .

Synthetic derivatization N-alkylation Structure-activity relationship

Class-Level Tubulin Polymerization Inhibitory Potency of Indole-3-glyoxylamides: Benchmarking Against Published Series

The indole-3-glyoxylamide chemotype has been validated as a tubulin polymerization inhibitor scaffold across multiple independent series. Guggilapu et al. (2017) reported that compound 7f from a C5-tethered indolyl-3-glyoxylamide series inhibited tubulin polymerization with an IC₅₀ of 0.40 µM and exhibited cytotoxicity against DU145 prostate cancer cells with an IC₅₀ of 140 nM [1]. Colley et al. (2015) identified multiple indole-3-glyoxylamides with tubulin polymerization IC₅₀ values in the 0.5–5 µM range and demonstrated that two orally bioavailable leads achieved significant tumor growth inhibition in a mouse xenograft model of head and neck cancer [2]. While the specific tubulin polymerization IC₅₀ of N-(3-acetylphenyl)-2-(1H-indol-3-yl)-2-oxoacetamide has not been published in a peer-reviewed primary source, its core scaffold is identical to these validated inhibitors, and its N-(3-acetylphenyl) substituent occupies the same vector as the active N-aryl variants characterized by Colley et al. [2]. Users should anticipate tubulin polymerization inhibitory activity consistent with the class but must independently verify potency in their specific assay system.

Tubulin polymerization Cytotoxicity MTT assay

Patent-Corroborated Anticancer Activity: Inclusion in Claimed Genus with Demonstrated In Vitro Cytotoxicity

N-(3-acetylphenyl)-2-(1H-indol-3-yl)-2-oxoacetamide falls within the general Markush structure of Formula 1 in U.S. Patent 6,903,104 and its continuation U.S. Patent 7,662,834, which claim methods of treating cancer using indol-3-yl-2-oxoacetamide compounds [1][2]. The patents disclose that representative compounds were tested across a panel of human cancer cell lines using an MTS assay with a 72-hour treatment protocol, with compound concentrations ranging from 0.001 to 10 µM. The patent specification states that compounds of this genus exhibit potent anticancer and cytotoxic activity [1]. The target compound embodies the specific combination of a 3-acetylphenyl amide substituent with an unsubstituted indole core—a substitution pattern that is explicitly encompassed by the patent claims and distinct from the heteroaryl-substituted amides (e.g., isoxazolyl, thiazolyl) that constitute the majority of exemplified compounds [1]. This patent inclusion provides legal and scientific corroboration that the compound was synthesized and evaluated as part of an anticancer discovery program, though individual IC₅₀ values for this specific compound are not disclosed in the patent text.

Anticancer Cytotoxicity Patent validation

Recommended Research and Industrial Application Scenarios for N-(3-acetylphenyl)-2-(1H-indol-3-yl)-2-oxoacetamide


Tubulin Polymerization Inhibitor Screening and Colchicine-Site Competition Assays

The indole-3-glyoxylamide scaffold of the target compound is a validated tubulin polymerization inhibitor chemotype, with multiple published series demonstrating binding at the colchicine site [1][2]. The compound is suitable for inclusion in tubulin polymerization screening cascades, with recommended assays including: (i) cell-free tubulin polymerization turbidimetric or fluorescence-based assays to establish IC₅₀; (ii) colchicine-site competition binding assays (e.g., fluorescent colchicine displacement) to confirm the binding site; and (iii) cellular microtubule disruption imaging using immunofluorescence staining of α-tubulin. The free indole NH provides a hydrogen-bond donor that may engage the colchicine-site binding pocket, and this interaction can be probed by comparing activity against the N-methylated analog (CAS 862831-58-1).

Medicinal Chemistry Derivatization via Indole N1-Alkylation

The unsubstituted indole N1-H position of the target compound is a strategic synthetic handle for focused library generation [1]. According to the patent literature, N1-alkylation with groups such as cyanophenyl, isoxazolylmethyl, or thiazolylmethyl can substantially modulate anticancer potency, oral bioavailability, and tumor xenograft activity [1][2]. Recommended derivatization protocols include: (i) N1-alkylation with substituted benzyl halides under basic conditions (K₂CO₃, DMF); (ii) Mannich reactions to introduce aminoalkyl substituents; and (iii) N1-arylation via Ullmann-type coupling. Each derivatized product should be evaluated in tubulin polymerization and cytotoxicity assays to establish SAR. The 3-acetylphenyl moiety remains constant across the library, providing a consistent pharmacophoric element for structure-activity correlation.

Cancer Cell Line Cytotoxicity Profiling with Regioisomeric Comparator

The compound is recommended for broad cancer cell line cytotoxicity profiling using the MTT or MTS assay format, with a 72-hour exposure protocol as described in the patent literature [1]. A minimum recommended panel includes HT-29 (colon), PC-3 (prostate), A549 (lung), MCF-7 (breast), and HeLa (cervical) cell lines. Critically, the 4-acetylphenyl regioisomer (CAS 94331-14-3) should be tested in parallel to establish a quantitative meta vs. para SAR relationship, which is currently absent from the peer-reviewed literature. This head-to-head comparison would generate novel, publishable data on the impact of acetyl substitution geometry on cytotoxicity and tubulin inhibition within this chemotype.

Angiogenesis Inhibition Assays Based on Patent Disclosure

The patent family (US 6,903,104; US 7,662,834) explicitly claims that 3-oxoacetamideindolyl compounds possess anti-angiogenic activity in addition to direct cytotoxic effects on tumor cells [1]. The target compound is therefore suitable for evaluation in angiogenesis-relevant assays, including: (i) endothelial cell tube formation assays (e.g., HUVEC matrigel assay); (ii) endothelial cell migration (scratch wound) assays; and (iii) chick chorioallantoic membrane (CAM) assays for in vivo angiogenesis inhibition. Positive results would differentiate the compound from tubulin inhibitors that lack anti-angiogenic activity and would support its classification as a dual-mechanism anticancer agent.

Quote Request

Request a Quote for N-(3-acetylphenyl)-2-(1H-indol-3-yl)-2-oxoacetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.